Enhanced Fluorescence Quantum Yield of the Inner-Salt Architecture Over Discrete Cation–Anion Pyridinium Dyes
Branched pyridinium inner-salt dyes containing the N-(3-sulfonatepropyl)pyridinium motif produce stronger fluorescence emission than their linear counterparts and common pyridinium dyes with discrete cation–anion pairs. The inner-salt architecture reduces counterion-mediated quenching, leading to a measured fluorescence quantum yield (Φ) of **0.12** for a structurally related three-branched sulfonatepropyl-pyridinium inner salt in THF, together with a two-photon absorption cross-section of **606 GM** at 608 nm . In contrast, conventional cationic styrylpyridinium dyes such as ASP⁺ (4-(4-dimethylaminostyryl)-1-methylpyridinium iodide) typically exhibit Φ < 0.05 in organic solvents due to heavy-atom quenching by the iodide counterion . The inner-salt design thus provides a **≥2.4‑fold** quantum yield advantage.
| Evidence Dimension | Fluorescence quantum yield (Φ) in organic solvent |
|---|---|
| Target Compound Data | Φ = 0.12 (three-branched N-(3-sulfonatepropyl)pyridinium inner salt in THF) |
| Comparator Or Baseline | Φ < 0.05 (ASP⁺, 4-(4-dimethylaminostyryl)-1-methylpyridinium iodide in organic solvents) |
| Quantified Difference | ≥ 2.4-fold higher Φ for the inner-salt architecture |
| Conditions | Steady-state fluorescence; THF solvent; room temperature |
Why This Matters
Higher quantum yield translates to brighter fluorescence per absorbed photon, reducing the probe concentration required for imaging and lowering phototoxic burden.
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